3,4-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Description
3,4-Dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked to a 4-(2-oxopiperidin-1-yl)phenyl group. The 2-oxopiperidinyl moiety may enhance binding affinity or pharmacokinetic properties, as seen in related compounds like Apixaban (a thrombin inhibitor with a similar 2-oxopiperidinylphenyl group) . The methoxy groups on the benzenesulfonamide core are critical for activity, as evidenced by analogs such as Ro-61-8048 (3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide), a well-characterized KMO inhibitor .
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-11-10-16(13-18(17)26-2)27(23,24)20-14-6-8-15(9-7-14)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZPHHLFGDMFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,4-Dimethoxybenzenesulfonyl Chloride
The sulfonyl chloride intermediate is synthesized via two primary routes:
Route 1: Oxidation of 3,4-Dimethoxythiophenol
- Reagents : 3,4-Dimethoxythiophenol, Oxone (2KHSO₅·KHSO₄·K₂SO₄), KCl
- Conditions : Room temperature (20°C), aqueous medium, 0.2 hours
- Yield : 90%
- Mechanism :
$$ \text{Ar-SH} \xrightarrow{\text{Oxone, KCl}} \text{Ar-SO}_2\text{Cl} $$
The reaction proceeds via oxidative chlorination, where Oxone generates hypochlorous acid in situ to convert the thiol to sulfonyl chloride.
Route 2: Chlorination of 3,4-Dimethoxybenzenesulfonic Acid
Synthesis of 4-(2-Oxopiperidin-1-yl)aniline
The amine component is prepared through a three-step sequence:
Step 1: Cyclization to Form Piperidin-2-one
- Starting Material : δ-Valerolactam or 5-aminopentanoic acid
- Reagents : HCl (gas), ethanol, 70°C, 6 hours
- Yield : 75%
- Product : Piperidin-2-one (2-oxopiperidine)
Step 2: N-Arylation with 4-Fluoronitrobenzene
- Reagents : Piperidin-2-one, 4-fluoronitrobenzene, K₂CO₃, DMF, 100°C, 12 hours
- Yield : 68%
- Product : 1-(4-Nitrophenyl)piperidin-2-one
Step 3: Reduction of Nitro Group
- Reagents : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 3 hours
- Yield : 95%
- Product : 4-(2-Oxopiperidin-1-yl)aniline
Sulfonamide Bond Formation
Coupling Reaction
The final step involves reacting 3,4-dimethoxybenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline:
- Molar Ratio : 1:1.1 (sulfonyl chloride:amine)
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : Triethylamine (2.5 equiv)
- Conditions : 0°C → 25°C, 4–6 hours
- Reaction Equation :
$$ \text{Ar-SO}2\text{Cl} + \text{H}2\text{N-Ar'} \xrightarrow{\text{Et}3\text{N}} \text{Ar-SO}2\text{NH-Ar'} + \text{HCl} $$
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0°C → 25°C | +15% yield |
| Solvent | THF | +10% vs DCM |
| Base | Et₃N | >90% purity |
| Reaction Time | 4 hours | Max conversion |
Key Observations :
- Excess amine (1.1 equiv) minimizes unreacted sulfonyl chloride.
- Gradual warming from 0°C to room temperature prevents exothermic side reactions.
Purification and Characterization
Workup Procedure
- Quenching : Add ice-cold water (50 mL per gram of product).
- Extraction : DCM (3 × 30 mL), dried over Na₂SO₄.
- Concentration : Rotary evaporation at 40°C.
Chromatographic Purification
- Column : Silica gel (230–400 mesh)
- Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient)
- Recovery : 82–85%
Analytical Data
- Melting Point : 178–180°C (DSC)
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, SO₂NH), 6.98 (d, J=8.4 Hz, 2H, Ar-H), 3.94 (s, 6H, OCH₃), 3.71 (t, J=6.0 Hz, 2H, piperidinone), 2.85 (t, J=6.0 Hz, 2H), 1.92 (m, 4H).
- HPLC Purity : 98.5% (C18 column, 60:40 MeCN/H₂O).
Industrial-Scale Considerations
Cost-Effective Modifications
- Solvent Recycling : THF recovery via distillation reduces costs by 30%.
- Catalyst Loading : Reduced Pd/C (5% vs 10%) in nitro reduction maintains yield at 93%.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Solid-Phase Synthesis
- Resin : Wang resin-bound 4-(2-oxopiperidin-1-yl)aniline
- Coupling : 3,4-Dimethoxybenzenesulfonyl chloride (2 equiv), DIEA, DMF, 2 hours
- Cleavage : TFA/H₂O (95:5), 1 hour
- Purity : 91%
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Hydrolysis of sulfonyl chloride | Anhydrous conditions |
| Low amine nucleophilicity | Use Hünig’s base (DIPEA) |
| Oxopiperidin ring instability | Avoid strong acids/bases |
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
The biological activity of 3,4-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is primarily attributed to its interaction with various biological targets. Key areas of research include:
Cancer Therapeutics
Research indicates that this compound has potential as an anti-cancer agent due to its ability to inhibit specific proteins involved in tumor progression. Notably, it has shown promise in targeting the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway.
Key Findings:
- MDM2 Inhibition : Demonstrated potent inhibition of MDM2 with an IC50 value in the low nanomolar range.
- Apoptosis Induction : Enhanced activation of p53 leads to increased apoptosis in cancer cells.
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | <100 | Strong binding affinity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cell Lines | >1000 | Low cytotoxicity observed |
Case Study 1: In Vivo Efficacy
In murine models, treatment with this compound resulted in significant tumor growth reduction and improved survival rates compared to control groups. The mechanism was linked to enhanced apoptosis mediated by p53 activation.
Neuropharmacology
The presence of the piperidine moiety suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems.
Key Findings:
- Receptor Interaction : Preliminary studies indicate that the compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
| Activity | Target | Comments |
|---|---|---|
| Neurotransmitter Modulation | Various Receptors | Potential for influencing mood and cognition |
Case Study 2: Neuroprotective Effects
A study evaluating the compound's neuroprotective properties showed promising results in models of neurodegeneration, suggesting it may help mitigate neuronal damage.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The piperidinyl and methoxy groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Activity
The target compound’s activity can be inferred through comparisons with benzenesulfonamide derivatives bearing modifications to the aryl or heterocyclic substituents. Key analogs include:
Key Structural Insights
- Methoxy Groups : The 3,4-dimethoxy substitution on the benzenesulfonamide core is conserved across potent KMO inhibitors (e.g., Ro-61-8048, JM6) and likely essential for substrate mimicry .
- Heterocyclic Rings :
- Thiazole vs. Thiadiazole : Replacement of thiazole (Ro-61-8048) with 1,2,4-thiadiazole (Compound 70) increases inhibition, suggesting enhanced π-stacking or hydrogen bonding .
- Piperidine vs. Morpholine : Six-membered N-heterocycles (e.g., piperidine in Compound 67) improve in vivo efficacy compared to morpholine (Compound 68) or pyrrolidine (Compound 69) .
- Electron-Withdrawing Groups: Substituents like -NO₂ (Ro-61-8048) or -CF₃ (Compound 20) enhance potency by stabilizing charge interactions with the KMO active site .
Pharmacokinetic and Functional Implications
- 2-Oxopiperidinyl Group : The target compound’s 2-oxopiperidinyl group may improve metabolic stability or blood-brain barrier penetration compared to nitro- or CF₃-substituted analogs. Similar groups in Apixaban enhance oral bioavailability .
- Prodrug Potential: JM6 demonstrates that structural modifications (e.g., piperidinylmethyl) can confer prodrug properties, prolonging activity .
Biological Activity
3,4-Dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 364.42 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent:
- Mechanism of Action :
-
In Vitro Studies :
- In a study evaluating cytotoxic effects, the compound demonstrated an IC value of approximately 12 µM against MCF-7 breast cancer cells, indicating significant potency compared to standard chemotherapeutics .
- Another study reported that the compound effectively induced apoptosis in HepG2 liver cancer cells with similar IC values .
- Structure-Activity Relationship (SAR) :
Table 1: Biological Activity Summary
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Case Study 1 : A study involving xenograft models showed that administration of the compound resulted in a significant reduction in tumor volume compared to control groups, suggesting its potential for in vivo applications .
- Case Study 2 : In a comparative study with other sulfonamide derivatives, this compound exhibited superior activity against resistant cancer cell lines, highlighting its potential as a lead compound for drug development .
Q & A
Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions:
Sulfonylation : React 3,4-dimethoxybenzenesulfonyl chloride with 4-aminophenyl-2-oxopiperidine under basic conditions (e.g., pyridine) to form the sulfonamide bond.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Characterization : Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity).
Critical factors: Control reaction temperature (0–5°C during sulfonylation) to minimize byproducts. Reference synthetic protocols for analogous sulfonamides .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- Spectroscopy : -NMR (confirm methoxy groups at δ ~3.8–4.0 ppm and oxopiperidine protons at δ ~2.5–3.5 ppm) .
- X-ray crystallography : Resolve crystal structure to verify sulfonamide bond geometry and piperidinone conformation (e.g., C=O bond length ~1.22 Å) .
- Thermal analysis : Use differential scanning calorimetry (DSC) to assess melting point and stability (>200°C typical for sulfonamides).
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition : Test against kynurenine 3-monooxygenase (KMO) using fluorometric assays (IC values <10 µM suggest potency) .
- Cytotoxicity screening : Use the sulforhodamine B (SRB) assay in neuroblastoma cell lines (e.g., SH-SY5Y) to evaluate neuroprotective effects at 1–100 µM .
Advanced Research Questions
Q. How does structural modification of the oxopiperidine moiety affect KMO inhibitory activity?
- Methodological Answer :
- SAR Analysis :
| Substituent on Piperidine | KMO IC (µM) | Neurotoxicity Reduction* |
|---|---|---|
| 2-Oxo (parent compound) | 0.8 | 64% |
| 3-Nitro | 24 | 9% |
| Morpholinomethyl | 0.5 | 72% |
| *In rat models post 5 h administration . |
- Key Insight : Electron-withdrawing groups (e.g., nitro) reduce potency, while bulky substituents (e.g., morpholine) enhance binding to KMO’s hydrophobic pocket.
Q. What strategies optimize reaction yield in large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Replace dichloromethane with THF/water biphasic systems to improve sulfonylation efficiency (yield increases from 65% to 82%) .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation (reaction time reduced from 24 h to 6 h) .
- Scale-up challenges : Address solubility issues via recrystallization in ethanol/water (1:3) to achieve >99% purity.
Q. How to resolve contradictions in neuroprotective efficacy across in vitro vs. in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure brain penetration using LC-MS/MS after intraperitoneal administration (target brain/plasma ratio >0.5 for efficacy) .
- Metabolite analysis : Identify active metabolites via hepatic microsome incubation (e.g., demethylated derivatives may enhance activity).
- Dose-response studies : Administer 10–100 mg/kg in rodent models of Parkinson’s disease; monitor 3-hydroxykynurenine (3-HK) levels to confirm target engagement .
Q. What analytical methods quantify the compound in biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
